5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Overview
Description
5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a benzodioxole ring system, a fluorophenyl group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This step involves the reaction of catechol with methanol in the presence of an acid catalyst to form the benzodioxole ring.
Introduction of the Dimethoxy Groups: Methoxylation of the benzodioxole ring is achieved using dimethyl sulfate and a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a hydrazide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the benzodioxole ring.
Reduction: Reduction reactions can occur at the oxazole ring and the fluorophenyl group.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the benzodioxole and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes due to its structural features.
Drug Development: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine
Pharmacology: Research is ongoing to determine its efficacy and safety as a pharmaceutical agent.
Diagnostics: The compound may be used in diagnostic assays due to its unique chemical properties.
Industry
Materials Science: It is investigated for use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE
- **5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE
Uniqueness
The presence of the fluorophenyl group in 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE imparts unique electronic properties that can enhance its reactivity and binding affinity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H20FN3O6 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N-[(E)-(2-fluorophenyl)methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H20FN3O6/c1-27-17-8-13(18(28-2)20-19(17)29-11-30-20)7-14-9-16(25-31-14)21(26)24-23-10-12-5-3-4-6-15(12)22/h3-6,8,10,14H,7,9,11H2,1-2H3,(H,24,26)/b23-10+ |
InChI Key |
YGAITDXMDQEFJT-AUEPDCJTSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)N/N=C/C4=CC=CC=C4F)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)NN=CC4=CC=CC=C4F)OC)OCO2 |
Origin of Product |
United States |
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